molecular formula C21H27N3O5S B2648387 Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate CAS No. 1423803-56-8

Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate

Cat. No.: B2648387
CAS No.: 1423803-56-8
M. Wt: 433.52
InChI Key: ZZLFAVQVOSHWHF-UHFFFAOYSA-N
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Description

Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a cyanocyclohexyl group and a sulfonyl moiety. The intricate structure of this molecule suggests its utility in medicinal chemistry, particularly in the design of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor.

    Introduction of the Cyanocyclohexyl Group: This step involves the reaction of the piperidine intermediate with a cyanocyclohexyl isocyanate under controlled conditions to form the carbamoyl linkage.

    Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent, reacting with the piperidine nitrogen.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, employing continuous flow reactors to ensure consistent reaction conditions and high yields. Key considerations include the purity of starting materials, reaction temperature, and pressure control to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzoate or piperidine ring, potentially forming ketones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution at the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: It can serve as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions, especially in the context of neurotransmitter systems.

    Medicine: Its potential pharmacological properties could be explored for developing new drugs, particularly those targeting central nervous system disorders.

    Industry: The compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate exerts its effects would depend on its specific application. In a biological context, it could interact with specific receptors or enzymes, modulating their activity. The cyanocyclohexyl group might play a role in binding affinity, while the sulfonyl and ester groups could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate: can be compared to other benzoate esters with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanocyclohexyl group, in particular, may offer unique binding characteristics compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

methyl 2-[4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-29-20(26)17-7-3-4-8-18(17)30(27,28)24-13-9-16(10-14-24)19(25)23-21(15-22)11-5-2-6-12-21/h3-4,7-8,16H,2,5-6,9-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLFAVQVOSHWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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